Product packaging for 2,7-Dibromoquinoline(Cat. No.:CAS No. 1334405-59-2)

2,7-Dibromoquinoline

Cat. No.: B1401422
CAS No.: 1334405-59-2
M. Wt: 286.95 g/mol
InChI Key: IDHADAAFHVDGIL-UHFFFAOYSA-N
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Description

2,7-Dibromoquinoline is a high-purity, brominated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Its structure makes it a valuable synthetic intermediate for constructing more complex molecules, particularly in developing novel therapeutic agents. Quinolines and their derivatives are extensively investigated for their broad spectrum of pharmacological activities . This compound is a key precursor for synthesizing functionalized quinoline motifs with demonstrated potential in several research areas. A primary research application of dibromoquinoline derivatives is in anticancer agent development. Novel brominated quinoline compounds have shown significant antiproliferative activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) . The mechanism of action for such compounds can involve inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication and repair, thereby disrupting cancer cell proliferation . Furthermore, select dibromoquinoline-based compounds have been reported to induce apoptosis, as confirmed by DNA laddering assays . Beyond oncology research, dibromoquinoline derivatives exhibit potent broad-spectrum antifungal properties. A specific dibromoquinoline compound (4b) has demonstrated activity against pertinent species of Candida , Cryptococcus , and Aspergillus at low concentrations, and is superior to fluconazole against resistant strains . Chemogenomic profiling suggests this antifungal effect may occur through a previously unexploited mechanism involving the disruption of metal ion homeostasis in fungal cells . The robust activity is validated in vivo, as the compound enhanced survival in a C. elegans infection model . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2N B1401422 2,7-Dibromoquinoline CAS No. 1334405-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHADAAFHVDGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743951
Record name 2,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-59-2
Record name 2,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,7 Dibromoquinoline and Its Precursors

Classical Approaches to Quinoline (B57606) Synthesis

The foundational methods for constructing the quinoline ring system have been established for over a century and remain relevant in contemporary organic synthesis. thieme-connect.deiipseries.org These reactions typically involve the condensation of anilines with carbonyl-containing compounds. rsc.org

Condensation Reactions for Quinoline Ring Formation

A variety of named reactions are available for the synthesis of quinolines, each with its own scope and limitations. iipseries.orgrsc.org

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. arsdcollege.ac.inuop.edu.pk The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline (B41778), followed by cyclization and oxidation to furnish the quinoline ring. uop.edu.pk While a robust method, it often requires harsh reaction conditions. gelisim.edu.tr

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. synarchive.comslideshare.net This approach offers greater flexibility in the substitution pattern of the resulting quinoline. iipseries.org

Friedländer Synthesis: This reaction provides a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by either acid or base. thieme-connect.deuop.edu.pkresearchgate.net The choice of reactants directly dictates the substitution pattern of the final product. thieme-connect.de

Combes Synthesis: In this method, an arylamine is condensed with a 1,3-dicarbonyl compound to form an enamine, which is then cyclized using a strong acid to yield the quinoline. innovareacademics.inyoutube.com

Pfitzinger Reaction: This reaction is a useful method for preparing quinoline-4-carboxylic acids by reacting isatin (B1672199) or isatoic anhydride (B1165640) with a carbonyl compound. researchgate.netacs.org

Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either 4-hydroxyquinolines or 2-hydroxyquinolines can be obtained. rsc.orgacs.org

Povarov Synthesis: This is a [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines.

Application of Established Quinoline Syntheses to Brominated Precursors

The synthesis of 2,7-dibromoquinoline can be achieved by employing brominated starting materials in these classical reactions. For instance, the Doebner-von Miller synthesis using 3,5-dibromoaniline (B181674) and crotonaldehyde (B89634) can produce 5,7-dibromo-2-methylquinoline. nih.gov Similarly, a Conrad-Limpach-Knorr approach starting with p-bromoaniline can lead to the formation of a bromoquinoline derivative, which can be further brominated. nih.govsci-hub.se The Friedländer condensation of 5-bromo-2-aminobenzaldehyde with enolizable ketones provides a route to 6-bromoquinoline (B19933) derivatives. acs.org Furthermore, the Skraup reaction with 2-bromoaniline (B46623) has been reported for the preparation of 8-bromoquinoline. guidechem.comwordpress.com A formal [4+2]-cycloaddition between an N-aryliminium ion and 1-bromoalkynes can regioselectively yield 3-bromoquinoline (B21735) derivatives. acs.org

Direct Bromination Strategies for Quinoline Systems

Direct bromination of the quinoline ring or its hydrogenated precursor offers a more convergent approach to obtaining dibrominated products. The regioselectivity of these reactions is highly dependent on the reaction conditions and the substituents present on the quinoline ring.

Regioselective Bromination of Quinoline Derivatives

The direct bromination of quinoline itself with molecular bromine can be challenging and may lead to the formation of N-bromo complexes. gelisim.edu.tr However, the presence of activating groups on the quinoline ring can direct the bromination to specific positions. For example, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), can yield 5,7-dibromo derivatives. acgpubs.orgresearchgate.net The bromination of 8-methoxyquinoline, on the other hand, often results in regioselective bromination at the C-5 position. acgpubs.org The bromination of quinoline N-oxides has also been explored as a strategy for regioselective functionalization. researchgate.netmdpi.com For instance, Rh-catalyzed C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS) has been reported. mdpi.comresearchgate.net

Starting MaterialBrominating AgentProduct(s)Reference(s)
8-HydroxyquinolineBromine5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline acgpubs.orgresearchgate.net
8-AminoquinolineBromine5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline acgpubs.org
8-MethoxyquinolineBromine5-Bromo-8-methoxyquinoline acgpubs.org
Quinoline N-oxideN-Bromosuccinimide (NBS)C8-Bromoquinoline N-oxide mdpi.comresearchgate.net
6-MethoxyquinolineBromine5-Bromo-6-methoxyquinoline gelisim.edu.tr
6,8-DimethoxyquinolineBromine5-Bromo-6,8-dimethoxyquinoline gelisim.edu.tr

Bromination of Tetrahydroquinolines to Access Dibromoquinolines

A particularly effective strategy for synthesizing polybrominated quinolines involves the bromination of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) followed by aromatization. nih.govtubitak.gov.tr This method allows for the facile preparation of mono-, di-, and tribromoquinoline derivatives. nih.gov The bromination of THQ can lead to the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which can then be aromatized to 6,8-dibromoquinoline (B11842131). tubitak.gov.tr More recent developments have shown that N-bromosuccinimide (NBS) can be used for the simultaneous bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction, providing an efficient route to functionalized bromoquinolines. rsc.orgrsc.org For example, this method has been used to convert various substituted tetrahydroquinolines into their corresponding polybromoquinoline products in moderate to high yields. rsc.org

Tetrahydroquinoline DerivativeBrominating AgentProductReference(s)
1,2,3,4-TetrahydroquinolineBromine6,8-Dibromo-1,2,3,4-tetrahydroquinoline tubitak.gov.tr
Substituted TetrahydroquinolinesN-Bromosuccinimide (NBS)Polybromoquinolines rsc.orgrsc.org
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBromine3,5,6-Tribromo-8-methoxyquinoline gelisim.edu.tr
6,8-Dimethoxy-1,2,3,4-tetrahydroquinolineBromine3,5-Dibromo-6,8-dimethoxyquinoline gelisim.edu.tr

Oxidative Bromination Approaches

Oxidative bromination methods provide an alternative to using molecular bromine. An efficient protocol for the copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides has been developed using hydrogen bromide (HBr) as the brominating reagent and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant. nih.gov This method allows for the selective formation of C5-monobrominated or C5, C7-dibrominated products depending on the copper catalyst used. nih.gov Another approach involves the copper-catalyzed electrochemical bromination of 8-aminoquinoline amides at the C5 position using ammonium (B1175870) bromide (NH4Br) as the bromine source. acs.org

Advanced Synthetic Transformations for Dibromoquinoline Scaffold Construction

The construction and subsequent functionalization of the dibromoquinoline core are pivotal for creating novel molecular architectures. Modern synthetic chemistry offers powerful tools that provide access to a wide range of substituted quinolines, moving beyond classical condensation reactions.

Metal-Halogen Exchange Reactions for Brominated Quinolines

Metal-halogen exchange is a fundamental and powerful strategy for the functionalization of haloaromatics, enabling the introduction of a wide variety of electrophiles. researchgate.net In the context of brominated quinolines, this reaction allows for regioselective C-C or C-heteroatom bond formation. The choice of organometallic reagent and reaction conditions can precisely control which bromine atom is exchanged.

A common approach involves the use of organolithium reagents like n-butyllithium (n-BuLi). For instance, treatment of 6,8-dibromoquinoline with n-BuLi at low temperatures facilitates a lithium-bromine exchange, generating a lithiated quinoline intermediate. This highly reactive species can then be trapped by various electrophiles. tubitak.gov.tr Research has demonstrated the successful trapping of the lithiated intermediate with reagents such as trimethylsilyl (B98337) chloride (Si(Me)₃Cl), dimethyl disulfide (S₂(Me)₂), and dimethylformamide (DMF) to yield the corresponding silylated, methylthiolated, and formylated quinoline derivatives, respectively. tubitak.gov.tr

More recent advancements utilize mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, which can offer improved regioselectivity and functional group tolerance. beilstein-journals.org Studies on different dibromoquinoline isomers have shown remarkable selectivity. For example, the reaction of 2,4-dibromoquinoline (B189380) with i-PrMgCl·LiCl results in a selective bromine-magnesium exchange at the C-4 position. researchgate.netbeilstein-journals.org Similarly, 2,3-dibromoquinoline (B82864) undergoes exchange exclusively at the C-3 position. beilstein-journals.org These magnesiated intermediates can then be quenched with electrophiles like tosyl cyanide (TsCN) to introduce a nitrile group with high efficiency. beilstein-journals.org

Table 1: Regioselective Metal-Halogen Exchange Reactions on Dibromoquinolines

Starting MaterialReagentPosition of ExchangeElectrophileProductYield (%)Reference
6,8-Dibromoquinolinen-BuLiC-6 or C-8Si(Me)₃Cl6,8-Bis(trimethylsilyl)quinoline76% tubitak.gov.tr
6,8-Dibromoquinolinen-BuLiC-6 or C-8S₂(Me)₂6,8-Bis(methylthio)quinoline78% tubitak.gov.tr
6,8-Dibromoquinolinen-BuLiC-6 or C-8DMFQuinoline-6,8-dicarbaldehyde31% tubitak.gov.tr
2,3-Dibromoquinolinei-PrMgCl·LiClC-3TsCN2-Bromo-3-cyanoquinoline84% beilstein-journals.org
2,4-Dibromoquinolinei-PrMgCl·LiClC-4TsCN2-Bromo-4-cyanoquinoline85% beilstein-journals.org

Multicomponent Reactions (MCRs) for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are a cornerstone of modern synthetic and medicinal chemistry due to their high efficiency and atom economy. beilstein-journals.orgnih.govrsc.org Classic MCRs include the Ugi, Passerini, Hantzsch, and Povarov reactions, which provide rapid access to complex molecular scaffolds. beilstein-journals.orgsci-hub.se

While MCRs are frequently used to construct heterocyclic rings from simple precursors, they also offer a powerful strategy for the diversification of an existing, functionalized scaffold. frontiersin.org A dibromoquinoline core can be first modified to introduce a reactive functional group, such as an aldehyde, amine, or carboxylic acid. This functionalized quinoline can then serve as one of the key components in a subsequent MCR. For example, a quinoline carbaldehyde, prepared via metal-halogen exchange and formylation, could participate in a Povarov reaction with an aniline and an alkene to generate a complex, polycyclic quinoline derivative. nih.gov

This approach allows for the rapid generation of a library of diverse analogs from a common dibromoquinoline intermediate, where the variability is introduced by changing the other components in the MCR. d-nb.info Although this represents a highly efficient diversification strategy, specific applications where a dibromoquinoline derivative is used as a building block in an MCR are not yet widely reported in the literature.

Transition Metal-Catalyzed Hetero-Annulation of Acyclic Precursors

The construction of the quinoline ring system itself can be achieved through modern transition-metal-catalyzed hetero-annulation reactions. These methods serve as powerful alternatives to classical syntheses like the Skraup or Doebner-von Miller reactions, which often require harsh conditions. researchgate.net Transition metal catalysis enables the formation of C-C and C-N bonds under milder conditions, often starting from simple, readily available precursors. rsc.org

The general strategy involves the cyclization of functionalized acyclic or aromatic precursors, driven by a catalyst, typically based on palladium, copper, or rhodium. rsc.org For example, a palladium-catalyzed process can facilitate the intramolecular cyclization of an appropriately substituted aniline derivative onto an alkyne, or an intermolecular reaction between an aniline and an unsaturated carbonyl compound. More advanced methods involve denitrogenative annulation of triazoles or tetrazoles, which can serve as precursors to reactive intermediates that cyclize to form N-heterocyles. nih.gov

These catalyzed reactions are often characterized by high functional group tolerance and control over regioselectivity. While these methods are powerful for creating a variety of substituted quinolines, their application to directly synthesize specific, complex isomers like this compound from simple acyclic starting materials remains a synthetic challenge.

Synthesis of Specific Isomers and Analogs

The biological activity and material properties of quinoline derivatives are highly dependent on their substitution pattern. Therefore, the development of synthetic routes to specific isomers is of great importance.

Synthesis of 6,7-Dibromoquinoline-5,8-dione (B3062177) Intermediates

The 6,7-dibromoquinoline-5,8-dione scaffold is a key intermediate for the synthesis of various biologically active compounds. Its preparation is reliably achieved through a multi-step sequence starting from the readily available 8-hydroxyquinoline. researchgate.net

The synthesis involves a three-step process:

Nitrosation: 8-Hydroxyquinoline is treated with sodium nitrite (B80452) in an acidic medium to produce 8-hydroxy-5-nitrosoquinoline.

Reduction: The nitroso group is then reduced to an amine, yielding 5-amino-8-hydroxyquinoline hydrochloride.

Bromination and Oxidation: The final key step involves treating the amino-hydroxyquinoline intermediate with bromine in a suitable solvent, which accomplishes both the bromination at the 6- and 7-positions and the oxidation of the hydroquinone (B1673460) ring to the corresponding 5,8-dione.

This sequence provides reliable access to 6,7-dibromoquinoline-5,8-dione, which serves as a versatile precursor for further functionalization, for instance, in palladium-catalyzed cross-coupling reactions. researchgate.net

Table 2: Synthesis of 6,7-Dibromoquinoline-5,8-dione

StepStarting MaterialReagentsProductReference
18-HydroxyquinolineNaNO₂, HCl8-Hydroxy-5-nitrosoquinoline researchgate.net
28-Hydroxy-5-nitrosoquinolineSnCl₂/HCl5-Amino-8-hydroxyquinoline researchgate.net
35-Amino-8-hydroxyquinolineBr₂, Acetic Acid6,7-Dibromoquinoline-5,8-dione researchgate.net

Preparation of 6,8-Dibromoquinolines and their Derivatives

An efficient route to 6,8-dibromoquinoline relies on the bromination of 1,2,3,4-tetrahydroquinoline, followed by aromatization. tubitak.gov.tr This method avoids some of the difficulties associated with direct bromination of the quinoline ring. tubitak.gov.tr The resulting 6,8-dibromoquinoline is a key precursor for a variety of disubstituted quinolines via substitution or cross-coupling reactions. tubitak.gov.trresearchgate.net

A particularly powerful method for creating derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction enables the formation of C-C bonds between the dibromoquinoline scaffold and various organoboron reagents. By reacting 6,8-dibromoquinoline with an excess of an arylboronic acid in the presence of a palladium catalyst and a base, 6,8-diarylquinolines can be synthesized. researchgate.net This strategy has been successfully applied to produce derivatives like 6,8-diphenylquinoline. The reaction often requires a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃), to facilitate the catalytic cycle. nih.govmdpi.com This approach has also been extended to more complex systems, such as the exhaustive coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids to yield 4,6,8-triarylquinoline derivatives. nih.gov

Table 3: Synthesis of 6,8-Disubstituted Quinoline Derivatives via Suzuki-Miyaura Coupling

Dibromo-SubstrateCoupling PartnerCatalyst / LigandProductYield (%)Reference
6,8-DibromoquinolinePhenylboronic acidPd(OAc)₂, SPhos6,8-Diphenylquinoline89% researchgate.net
6,8-Dibromo-4-chloroquinoline-3-carbaldehydePhenylboronic acidPdCl₂(PPh₃)₂ / PCy₃4,6,8-Triphenylquinoline-3-carbaldehyde75% nih.gov
Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylatePhenylboronic acidPdCl₂(PCy₃)₂Methyl [(6,8-diphenylthieno[3,2-c]quinoline)]-2-carboxylate78% nih.gov
2-(3-(2-Alkyl-6,8-dibromo-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-dibromoquinazolin-4(3H)-one4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ / PCy₃6,8-Bis(4-methoxyphenyl) substituted bisquinazolinone derivative85% mdpi.com

Synthesis of 5,7-Dibromoquinoline (B1595614) Derivatives

The synthesis of 5,7-dibromoquinoline derivatives can be approached through various methods, often tailored to the desired substitution pattern on the quinoline core.

One common strategy involves the Doebner-von Miller reaction. For instance, 5,7-dibromo-2-methylquinoline can be synthesized using this method. researchgate.net However, this approach can sometimes lead to the formation of isomeric mixtures, which may require careful separation. researchgate.net

Another route involves the direct bromination of a substituted quinoline precursor. In an example of unexpected reactivity, the bromination of 3,6,8-trimethoxyquinoline was found to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, providing a method for functionalizing both rings of the quinoline system. semanticscholar.org

Once synthesized, 5,7-dibromoquinoline derivatives are valuable intermediates in cross-coupling reactions, although their reactivity can be challenging. It has been noted that 5,7-dibromoquinoline and its 8-benzyloxy derivative can exhibit lower selectivity in Suzuki cross-coupling reactions compared to other dibromoheteroaromatic compounds. researchgate.nettubitak.gov.tr Despite this, useful levels of selectivity can be achieved for Suzuki couplings with 5,7-dibromoquinoline, allowing for the creation of highly substituted quinolines. sci-hub.se

Synthesis of 2,8-Dibromoquinoline (B1372101)

2,8-Dibromoquinoline is a key synthetic intermediate used in the preparation of a variety of more complex quinoline derivatives. It serves as a foundational building block for introducing substituents at both the 2- and 8-positions of the quinoline nucleus.

While direct synthetic procedures for 2,8-dibromoquinoline can be challenging, its utility is demonstrated in its application as a starting material. For example, it is the precursor for synthesizing 2-substituted quinoline-8-carboxamides. This process involves a selective palladium-catalyzed coupling reaction at the 2-position of 2,8-dibromoquinoline, which is then followed by a lithium-bromine exchange at the 8-position and subsequent reaction with an isocyanate. nih.gov

Furthermore, 2,8-dibromoquinoline is employed in Stille and copper-catalyzed coupling reactions to create advanced ligands and other functional molecules. In one instance, it is coupled with benzothiazole (B30560) in the presence of a copper(I) iodide catalyst to substitute the 2-bromo group. google.com It also serves as a starting material for preparing tridentate NNN pincer ligands through palladium-catalyzed cross-coupling reactions. These applications underscore the role of 2,8-dibromoquinoline as a readily available precursor for multi-step syntheses.

Synthesis of 4,7-Dibromoquinoline (B1286496)

The preparation of 4,7-dibromoquinoline can be achieved through the targeted bromination of a suitable quinoline precursor. One documented method involves the reaction of a quinoline intermediate with lithium bromide in an acetonitrile (B52724) solvent. The reaction is conducted under a nitrogen atmosphere at a temperature of 55°C for 8 hours to yield 4,7-dibromoquinoline. The synthesis of related dihaloquinolines, such as 4-chloro-5,7-dibromoquinoline, has also been described, highlighting the varied approaches to producing quinolines with halogens at multiple positions.

Preparation of 2,4-Dibromoquinoline

A reported synthesis for 2,4-dibromoquinoline extends from a 'one-pot' procedure developed by Ziegler and Gelfert. sci-hub.se This method utilizes 4-hydroxy-2-quinolone as the starting material, which is treated with an excess of a suitable brominating agent to afford 2,4-dibromoquinoline. sci-hub.se This approach is analogous to the synthesis of 2,4-dichloroquinolines from the same precursor using a chlorinating agent. sci-hub.se

Functionalized derivatives, such as 2,4-dibromoquinoline-3-carboxaldehyde, are prepared through regioselective methods. This involves a directed ortho-lithiation of a quinoline-3-carboxaldehyde precursor, followed by quenching with a bromine source to introduce bromine atoms at the 2- and 4-positions. nih.gov The resulting 2,4-dibromoquinoline core can then be further modified. For example, it can undergo regioselective bromo-magnesium exchange at the 4-position using i-PrMgCl•LiCl, creating a versatile Grignard reagent for subsequent functionalization.

Green Chemistry Approaches in Dibromoquinoline Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to create more sustainable, efficient, and environmentally benign processes. Key strategies include the use of solvent-free reaction conditions and the design of one-pot reaction sequences to minimize waste and improve atom economy.

Solvent-Free Synthesis via Mechanochemistry

Mechanochemistry, which involves chemical transformations induced by mechanical force such as grinding or milling, represents a significant advance in green synthesis. This approach often eliminates the need for bulk solvents, which constitute a large percentage of waste in the chemical industry. Ball milling techniques, where reactants are mixed in a jar with milling media, can lead to shorter reaction times, lower energy consumption, and access to novel reaction pathways not seen in solution.

This solvent-free strategy has been successfully employed for the synthesis of complex organic molecules, including heterocycles and pharmaceutically important compounds. For example, rhodium-catalyzed C-H methylation of various heteroaromatics has been achieved under mechanochemical conditions, avoiding the use of toxic solvents. Similarly, complex double heterohelicenes have been synthesized in a completely solvent-free one-pot mechanochemical reaction. These examples highlight the potential of mechanochemistry as a sustainable alternative for the synthesis of dibromoquinolines and their derivatives.

One-Pot Reaction Sequences for Dibromoquinoline Derivatives

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, are a cornerstone of green chemistry. This approach enhances efficiency by reducing reaction time, minimizing solvent use for purification, and decreasing waste generation.

Several one-pot procedures have been developed for the synthesis and functionalization of bromoquinoline derivatives.

A one-pot cyclization and aromatization reaction has been used to convert 1-(2-amino-3,5-dibromophenyl)-3-aryl-2-propen-1-ones directly into 2-aryl-6,8-dibromo-4-methoxyquinolines using iodine in methanol. tubitak.gov.tr

A facile, metal-free, one-pot cascade reaction involving N-bromosuccinimide (NBS) has been developed for the bromination and dehydrogenation of tetrahydroquinolines to efficiently construct functionalized bromoquinolines.

Multi-step, one-pot tandem reactions have been designed to build molecular complexity rapidly. An example is a palladium-catalyzed sequence combining a Mizoroki–Heck olefination, a C–H activation/direct arylation, and a hydrogenation step to produce complex, multicyclic heterocycles from quinoline precursors in a single pot.

Regioselective one-pot double couplings on dibromoquinolines have also been investigated to render cross-coupling approaches more convergent and efficient. sci-hub.se

These advanced, multi-component strategies demonstrate a significant move towards more sustainable and powerful methods for synthesizing complex dibromoquinoline derivatives.

Cross Coupling and Functionalization Reactions of 2,7 Dibromoquinoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the synthesis of complex organic molecules from readily available haloquinolines. researchgate.net These methods have revolutionized the construction of substituted quinoline (B57606) derivatives, offering milder conditions and broader functional group tolerance compared to classical synthetic approaches. researchgate.net The bromine atoms at the C2 and C7 positions of 2,7-dibromoquinoline provide two reactive sites for such transformations, enabling the sequential or simultaneous introduction of new carbon-based fragments.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, which forges carbon-carbon bonds between an organoboron reagent and an organic halide, is a widely employed strategy for the arylation and vinylation of quinoline cores. While research has been conducted on various dibromoquinolines, achieving high regioselectivity can be challenging. nih.govsci-hub.se For instance, studies on 5,7-dibromoquinoline (B1595614) have shown that Suzuki-Miyaura cross-coupling can proceed with little to no selectivity. mdpi.commdpi.comresearchgate.net

The regioselectivity of Suzuki-Miyaura couplings involving dibromoquinolines is a subject of considerable investigation, as it dictates the final substitution pattern of the product. In many instances, achieving high levels of regioselectivity with dibromoquinolines has proven more difficult than with other dibromoheteroaromatic systems. nih.govsci-hub.se For example, 5,7-dibromoquinoline often undergoes Suzuki-Miyaura cross-coupling with diminished or no selectivity. mdpi.commdpi.comresearchgate.net The comparable C-X bond dissociation energies for halogen atoms on the fused benzo ring contribute to this lack of selectivity. researchgate.net

In contrast, other isomers exhibit more defined reactivity. For 2,4-dibromoquinoline (B189380), coupling reactions such as Suzuki, Stille, and Heck have been reported to show selectivity for the C2 position. nih.gov However, this intrinsic regioselectivity can be influenced by the choice of coupling partners and reaction conditions.

One-pot double Suzuki couplings provide a convergent and efficient route to symmetrically or unsymmetrically disubstituted quinolines. This approach has been successfully applied to various dibromoquinoline isomers. nih.govsci-hub.se For instance, symmetrical double coupling of 8-alkoxy-5,7-dibromoquinolines has been achieved under standard Suzuki conditions. nih.gov Similarly, one-pot double Suzuki couplings have been reported for 4,6-dihaloquinolines, yielding di-substituted products in very good yields. sci-hub.se

Regioselectivity in Suzuki Coupling of Dibromoquinolines

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is the premier method for introducing alkynyl moieties onto the quinoline framework. sci-hub.se This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. sci-hub.se

The Sonogashira coupling of dihaloquinolines can be controlled to produce either mono- or bis-alkynylated products. For example, the reaction of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes, catalyzed by palladium, has been shown to produce alkynylquinoline-5,8-diones in good to excellent yields (50-85%). ajouronline.com Both mono- and bis-alkynylated derivatives have been synthesized using this methodology. grossarchive.comgrossarchive.com.ngafribary.comobiaks.comafribary.com In the case of 6,7-dibromoquinoline-5,8-dione, reacting it with a terminal alkyne in a 1:2 stoichiometric ratio leads to the formation of bis-alkynylated products. bioline.org.br

A study on the double alkynylation of 6,7-dibromoquinoline-5,8-dione demonstrated the successful synthesis of five different bis-alkynylated quinoline-5,8-diones. bioline.org.br The reaction with phenylacetylene (B144264) gave the highest yield of the corresponding bis-alkynylated product. bioline.org.br

Table 1: Synthesis of Bis-alkynylated Quinoline-5,8-diones

Reactant 1Reactant 2Catalyst SystemProduct TypeYieldReference
6,7-dibromoquinoline-5,8-dioneprop-2-yn-1-olPdCl₂(PPh₃)₂ / TBAF·3H₂O6,7-Bis-(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione59% bioline.org.br
6,7-dibromoquinoline-5,8-dionephenylacetylenePdCl₂(PPh₃)₂ / TBAF·3H₂OBis-alkynylated quinoline-5,8-dione80% bioline.org.br

While the conventional Sonogashira protocol includes a copper(I) co-catalyst, concerns over the formation of homocoupled alkyne side products and the toxicity of copper have spurred the development of copper-free conditions. sci-hub.seresearchgate.net These modified procedures often employ an efficient palladium catalyst system that circumvents the need for copper. researchgate.net

Copper-free Sonogashira reactions have been successfully applied to the synthesis of alkynylated quinolines. For instance, the synthesis of bis-alkynylated quinoline-5,8-diones from 6,7-dibromoquinoline-5,8-dione has been achieved using a palladium catalyst in the absence of copper, amine, and solvent. bioline.org.brresearchgate.net This reaction is facilitated by bis(triphenylphosphine)palladium(II) chloride as the pre-catalyst and tetrabutylammonium (B224687) fluoride (B91410) trihydrate. bioline.org.br

Synthesis of Mono- and Bis-alkynylated Quinoline Derivatives

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided results, the principles of this reaction are well-established for various dihaloquinolines. nih.govresearchgate.netresearchgate.netuni-muenchen.de Generally, the reactivity of the halogen atoms is influenced by their position on the quinoline ring. In many dihaloquinolines, the C2 and C4 positions are more activated towards nucleophilic attack and oxidative addition to palladium(0) compared to the positions on the benzo-fused ring. nih.gov

For instance, in the context of other dihaloquinolines, selective amination can often be achieved. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can influence the efficiency and selectivity of the reaction. researchgate.net For example, bulky electron-rich phosphine ligands are known to accelerate the reductive elimination step in the catalytic cycle. researchgate.net

In a related context, the amination of 6,7-dichloro-5,8-quinolinequinone with various anilines has been studied, demonstrating that selective monoamination can be achieved with electron-rich anilines. researchgate.net While this is a different quinoline system, it highlights the potential for regioselective C-N bond formation on a dihalogenated quinoline core. The synthesis of various pyrido[1,2-a]benzimidazoles has been achieved through intramolecular Buchwald-Hartwig N-arylation of 2-(2-bromoanilino)quinolines, showcasing the utility of this reaction in constructing complex heterocyclic systems. thieme-connect.com

Heck Olefination

The Heck olefination is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction has been applied to dihaloquinolines to introduce alkenyl substituents. sci-hub.se Similar to other cross-coupling reactions, the regioselectivity of the Heck olefination on dihaloquinolines is dependent on the relative reactivity of the C-X bonds.

Studies on 2,4-dibromoquinoline have shown that Heck couplings can occur selectively. nih.gov In the case of 6,8-dibromoflavone, a related heterocyclic system, the Heck reaction with methyl acrylate (B77674) yielded a mixture of mono- and disubstituted products, indicating that under certain conditions, both bromine atoms can react. nih.gov

A one-pot tandem Mizoroki-Heck/Diels-Alder reaction has been successfully employed using substrates like tert-butyl acrylate and styrene (B11656) derivatives, leading to good yields of the desired products. soton.ac.uk This demonstrates the synthetic utility of the Heck reaction in building molecular complexity from dihaloquinoline precursors. For instance, the Heck reaction of 7-bromoquinaldine with methyl acrylate has been used to synthesize an unsaturated ester intermediate, which was further elaborated to a 5-propenoic acid derivative. mdpi.com

Stille Coupling

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is a versatile method for creating carbon-carbon bonds. wikipedia.orgorgsyn.org This reaction is known for its tolerance of a wide variety of functional groups. orgsyn.org

In the context of dihaloquinolines, the Stille coupling has been utilized for regioselective functionalization. For 2,4-dibromoquinoline, Stille couplings have been reported to occur with regioselectivity. nih.govsci-hub.se A two-pot double coupling of a dibromoquinoline has been described where an initial nucleophilic aromatic substitution (SNAr) with an amine occurs at the C2 position, followed by a Stille coupling at the remaining bromine. nih.gov

The reaction of this compound with organostannanes allows for the introduction of various aryl or heteroaryl groups. For example, the Stille coupling of 7-bromo-2-styrylquinoline with 2-(tributylstannyl)furan (B54039) was performed to synthesize a 7-(2-furyl)styrylquinoline derivative. mdpi.com The general mechanism of the Stille reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, facilitates nucleophilic aromatic substitution (SNAr) reactions. In this compound, the bromine atom at the C2 position is generally more susceptible to nucleophilic attack than the one at C7. This differential reactivity allows for selective functionalization.

Alkoxydehalogenation

Alkoxydehalogenation is a nucleophilic aromatic substitution reaction where a halogen atom is displaced by an alkoxide group. This reaction is a common method for synthesizing alkoxyquinolines. In the case of dihaloquinolines, regioselective alkoxydehalogenation can often be achieved.

For 2,4-dihaloquinolines, treatment with a solid sodium alkoxide in toluene (B28343) has been shown to result in the regioselective formation of 2-alkoxy-4-haloquinolines. researchgate.netcapes.gov.brresearchgate.netrsc.orgrsc.org This indicates the higher reactivity of the halogen at the C2 position towards nucleophilic attack by the alkoxide. The reaction of 5,7-dibromoquinoline with sodium methoxide (B1231860) in a methanol/DMF mixture at 60°C yielded a mixture of 7-bromo-5-methoxyquinoline (B1376925) and 5-bromo-7-methoxyquinoline, demonstrating that under these conditions, substitution can occur at both positions on the benzene (B151609) ring.

The general procedure for SNAr reactions of 2-chloroquinolines with sodium alkoxides in alcohol typically requires heating under reflux for several hours to yield the corresponding 2-alkoxyquinolines. researchgate.net

Cyanation Reactions

The introduction of a cyano group onto the quinoline ring can be achieved through nucleophilic substitution of a halogen atom with a cyanide source, typically a metal cyanide like copper(I) cyanide (CuCN). researchgate.net This reaction is a valuable transformation as the resulting cyanoquinolines can be further converted into other functional groups such as carboxylic acids, amides, or amines.

For dihaloquinolines, selective cyanation is possible due to the different reactivities of the halogen atoms. In the case of 6,8-dibromoquinoline (B11842131), it can be converted to mono- and dicyano derivatives. researchgate.net The reaction of 5,7-dibromo-8-hydroxyquinoline with copper cyanide in DMF leads to the substitution of the bromine atoms with cyano groups. researchgate.net

The general procedure involves heating the bromoquinoline with copper cyanide in a solvent like DMF. researchgate.net The conditions can be tuned to favor either monosubstitution or disubstitution. It has been noted that the cyanation of pyridine (B92270) can be facilitated by using an activating group. mountainscholar.org

Reaction with Amines and Phenols

The bromine atoms on this compound can be displaced by amines and phenols through nucleophilic aromatic substitution (SNAr). The C2 position is generally more reactive towards nucleophilic attack than the C7 position. nih.gov

This differential reactivity has been exploited in two-pot double coupling reactions of dibromoquinolines, where an initial SNAr reaction with an amine occurs selectively at the C2 position. nih.gov This is followed by a subsequent cross-coupling reaction, such as a Suzuki or Stille coupling, at the remaining less reactive C7-bromo position. nih.gov Similarly, phenols can also be used as nucleophiles in these selective SNAr reactions. nih.gov

The reaction of 6,8-dibromoquinoline precursors with amines like benzylamine (B48309) can lead to the substitution of the bromine atoms. The reaction of various dihaloquinolines with amines and phenols often proceeds with the initial substitution occurring at the more activated position on the pyridine ring of the quinoline system. nih.gov

Lithiation and Electrophilic Trapping Reactions

The functionalization of haloquinolines through halogen-metal exchange, particularly lithiation, followed by trapping with an electrophile is a fundamental strategy for creating new carbon-carbon and carbon-heteroatom bonds. This process typically involves the reaction of a bromo-substituted quinoline with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting lithiated quinoline intermediate is highly reactive and can be quenched with a variety of electrophiles to introduce diverse functional groups.

While specific studies detailing the lithiation of this compound are not extensively documented in the reviewed literature, the reactivity of other dibromoquinoline isomers provides a clear precedent for this type of transformation. For instance, the treatment of 6,8-dibromoquinoline with n-BuLi, followed by quenching with electrophiles like dimethylformamide (DMF) or dimethyl disulfide (S₂(CH₃)₂), yields the corresponding 6,8-disubstituted quinoline derivatives. researchgate.net Similarly, the lithium-halogen exchange of 2,4-dibromoquinolines has been shown to proceed with high regioselectivity at the C-4 position, affording 4-substituted quinolines after electrophilic trapping. researchgate.netresearchgate.net In a related approach, bromine-magnesium exchange reactions using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have also been effectively used to generate functionalized quinolines from their bromo-substituted precursors. acs.org These examples underscore the general applicability of halogen-metal exchange reactions as a powerful tool for the regioselective functionalization of the quinoline core, a strategy that is, in principle, applicable to the 2,7-dibromo isomer.

Derivatization of Quinoline-5,8-dione Systems

Quinoline-5,8-dione and its derivatives are important structural motifs found in numerous biologically active compounds, including several natural antibiotics and antitumor agents. researchgate.netnih.gov The modification of the quinoline-5,8-dione skeleton through cross-coupling reactions is a key strategy for generating novel analogues with potentially enhanced therapeutic properties.

While the prompt specifies derivatization from this compound, extensive research in this area has predominantly focused on the use of 6,7-dihaloquinoline-5,8-diones as the key intermediates for these transformations. nih.govresearchgate.net These precursors are typically synthesized in a multi-step process starting from 8-hydroxyquinoline (B1678124), which undergoes nitrosation, reduction, subsequent bromination, and finally oxidation to yield the 6,7-dibromoquinoline-5,8-dione core. researchgate.netobiaks.com The following sections detail the alkynylation and arylation reactions performed on this widely studied 6,7-dibromo isomer, as it represents the primary route for derivatizing the dibromoquinolinequinone system reported in the literature.

Alkynylation of Quinoline-5,8-diones

The introduction of alkyne moieties into the quinoline-5,8-dione scaffold is typically achieved via a palladium-catalyzed Sonogashira cross-coupling reaction. obiaks.com This method allows for the formation of carbon-carbon bonds between the halogenated quinone and various terminal alkynes.

Research has described the double alkynylation of 6,7-dibromoquinoline-5,8-dione with a range of terminal alkynes. researchgate.netbioline.org.br The reactions are generally carried out using a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), in the presence of a fluoride source like tetrabutylammonium fluoride trihydrate (TBAF·3H₂O), under an inert atmosphere. researchgate.netbioline.org.br The reaction with phenylacetylene was reported to give the highest yield of the bis-alkynylated product. bioline.org.br Both mono- and bis-alkynylated derivatives have been successfully synthesized, with the stoichiometry of the reactants controlling the outcome. obiaks.combioline.org.br

Table 1: Palladium-Catalyzed Double Alkynylation of 6,7-Dibromoquinoline-5,8-dione researchgate.netbioline.org.br
Alkyne ReactantProductReaction Time (min)Yield (%)
Phenylacetylene6,7-Bis(phenylethynyl)quinoline-5,8-dione7280
3-Phenylprop-1-yne6,7-Bis(3-phenylprop-1-yn-1-yl)quinoline-5,8-dione1275
Prop-2-yn-1-ol6,7-Bis(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione2570
But-3-yn-2-ol6,7-Bis(3-hydroxybut-1-yn-1-yl)quinoline-5,8-dione3065
Pent-1-yne6,7-Bis(pent-1-yn-1-yl)quinoline-5,8-dione6560

Arylation of Dibromoquinolinequinones

The arylation of the dibromoquinolinequinone core represents another important pathway for structural diversification. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been successfully employed for this purpose. researchgate.net These reactions involve the coupling of 6,7-dihaloquinoline-5,8-diones with various aryl boronic acids.

The synthesis of new aryl derivatives of 6,7-dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione (B1222834) has been reported using a palladium catalyst and a biaryl phosphine ligand such as SPhos. researchgate.net These reactions provide the coupled aryl- and biaryl-quinolinequinone products in high yields. researchgate.net The choice of reaction conditions and ligands is crucial for achieving high efficiency. researchgate.net Additionally, Heck reactions have been utilized to synthesize derivatives such as 7-chloro-6-phenylquinoline-5,8-dione. researchgate.net

Table 2: Suzuki-Miyaura Arylation of 6,7-Dibromoquinoline-5,8-dione researchgate.net
Aryl Boronic AcidProductYield (%)
Phenylboronic acid6,7-Diphenylquinoline-5,8-dione85
4-Methoxyphenylboronic acid6,7-Bis(4-methoxyphenyl)quinoline-5,8-dione90
4-Chlorophenylboronic acid6,7-Bis(4-chlorophenyl)quinoline-5,8-dione88
4-(Trifluoromethyl)phenylboronic acid6,7-Bis(4-(trifluoromethyl)phenyl)quinoline-5,8-dione80
Naphthalene-1-boronic acid6,7-Di(naphthalen-1-yl)quinoline-5,8-dione82

Spectroscopic and Structural Characterization of 2,7 Dibromoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,7-dibromoquinoline derivatives, the aromatic protons on the quinoline (B57606) core exhibit characteristic chemical shifts and coupling patterns.

For instance, in the ¹H NMR spectrum of 3,8-dibromo-4-phenylquinoline, the proton at the C2 position appears as a singlet at 9.16 ppm. acs.org The protons on the phenyl group and the quinoline ring appear as a multiplet between 7.26 and 7.60 ppm, while the proton at the C5 position is a doublet of doublets at 8.05 ppm. acs.org In another example, 5,7-dibromo-8-methoxyquinoline (B102607), the methoxy (B1213986) group protons resonate as a singlet at 4.04 ppm. vulcanchem.com

The following table summarizes representative ¹H NMR data for various this compound derivatives:

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3,8-Dibromo-4-phenylquinoline CDCl₃9.16 (s, 1H), 8.05 (dd, J = 7.5, 1.2 Hz, 1H), 7.60–7.45 (m, 5H), 7.32–7.26 (m, 2H) acs.org
3,7-Dibromo-8-methyl-4-phenylquinoline CDCl₃9.04 (s, 1H), 7.57–7.51 (m, 4H), 7.30–7.25 (m, 2H), 7.18 (d, J = 9.0 Hz, 1H), 2.94 (s, 3H) acs.org
5,7-Dibromo-8-methoxyquinoline CDCl₃8.78 (dd, 1H), 8.44 (dd, 1H), 7.60 (d, 1H), 7.52 (dd, 1H), 4.04 (s, 3H, OCH₃) vulcanchem.com
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline -8.47 (d, J = 2.4 Hz, 1H), 7.70 (d, J = 2.4 Hz, 1H) nih.gov
3,5,6,7-Tetrabromo-8-methoxyquinoline -8.76 (d, J = 1.6 Hz, 1H), 8.68 (d, J = 1.6 Hz, 1H) nih.gov

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal.

For 3,8-dibromo-4-phenylquinoline, the ¹³C NMR spectrum in CDCl₃ shows signals for the quinoline and phenyl carbons at δ 152.7, 148.1, 144.0, 136.4, 133.2, 130.1, 129.2, 128.8, 128.6, 127.8, 126.3, 124.9, and 119.7 ppm. acs.org The spectrum of 5,7-dibromo-8-methoxyquinoline displays signals at δ 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, and 108.1 ppm for the quinoline carbons, and a signal at 56.2 ppm for the methoxy carbon. vulcanchem.com

The table below presents characteristic ¹³C NMR data for several this compound derivatives:

CompoundSolventChemical Shifts (δ, ppm)
3,8-Dibromo-4-phenylquinoline CDCl₃152.7, 148.1, 144.0, 136.4, 133.2, 130.1, 129.2, 128.8, 128.6, 127.8, 126.3, 124.9, 119.7 acs.org
3,7-Dibromo-8-methyl-4-phenylquinoline CDCl₃151.4, 147.7, 146.2, 137.3, 136.6, 131.5, 129.2, 128.7, 128.5, 127.8, 125.9, 124.8, 118.7, 17.8 acs.org
5,7-Dibromo-8-methoxyquinoline CDCl₃152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃) vulcanchem.com
3,5,6,7-Tetrabromo-8-methoxyquinoline -154.5, 151.1, 149.8, 137.3, 134.1, 127.9, 120.2, 103.2, 102.8, 61.2 (OCH₃) nih.gov

This table is interactive. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between ¹H and ¹³C atoms, usually over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.

For example, in the structural confirmation of 3,5,6,7-tetrabromo-8-methoxyquinoline, HETCOR (an older equivalent of HMQC/HSQC) experiments showed correlations between the carbon signals at δC 149.8 and 137.3 ppm and the two proton doublets at δH 8.76 and 8.68 ppm, respectively, confirming the proton-carbon attachments. nih.gov Similarly, HMBC correlations were used to confirm the position of the methoxy group in a dimethoxyquinoline derivative by observing the correlation between the C-8 carbon and the H-7 proton. tubitak.gov.tr

¹³C NMR for Carbon Backbone Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In this compound derivatives, characteristic IR absorption bands can be observed. For example, derivatives of quinoline-5,8-dione show strong C=O stretching vibrations in the range of 1607-1717 cm⁻¹. bioline.org.brresearchgate.net The C=C and C=N stretching vibrations of the aromatic quinoline ring are typically found in the 1459-1600 cm⁻¹ region. vulcanchem.combioline.org.brorientjchem.org The C-Br stretching vibration is observed at lower frequencies, often in the range of 687–741 cm⁻¹. bioline.org.brresearchgate.net

The following table lists characteristic IR absorption bands for some this compound derivatives:

CompoundSample PrepCharacteristic Absorption Bands (ν, cm⁻¹)
5,7-Dibromo-8-methoxyquinoline -2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 vulcanchem.com
6,7-Dibromoquinoline-5,8-dione (B3062177) Derivatives KBr2089-2381 (C≡C), 1607-1717 (C=O), 1459-1473 (C=C), 1379-1389 (C=N) bioline.org.br
7-Bromo-6-(3-hydroxyprop-1-yn-2-yl) quinoline-5,8-dione KBr3426 (O-H), 2128 (C≡C), 1717 (C=O), 1461 (C=C), 1399 (C-N), 738 (C-Br) researchgate.net
6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one ATR3388, 1609, 1510, 1490, 1250, 1179, 1030, 824, 719 mdpi.com

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system of the molecule.

For a new oligomer containing a 5,7-dibromo-8-oxyoctyl-quinoline unit, the UV-Vis spectrum in chloroform (B151607) showed absorption maxima at 314 nm and 245 nm. scielo.br Derivatives of 6,7-dibromoquinoline-5,8-dione exhibit absorption maxima in the visible and UV regions, for instance, a derivative showed λmax values at 739 nm, 477 nm, and 351 nm. bioline.org.br

Here is a summary of UV-Vis absorption data for some derivatives:

CompoundSolventAbsorption Maxima (λmax, nm)
Oligomer with 5,7-dibromo-8-oxyoctyl-quinoline unit Chloroform314, 245 scielo.br
6,7-Bis(hex-1-yn-1-yl)quinoline-5,8-dione -739, 477, 351 bioline.org.br
7-Bromo-6-(hex-1-yn-1-yl) quinoline-5,8-dione -497, 351 researchgate.net
2-(3-(2-Alkyl-6,8-dibromo-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-dibromoquinazolin-4(3H)-ones DMSO~278, 325, 339, 360 mdpi.com

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For example, the molecular ion of 3,8-dibromo-4-phenylquinoline was found at m/z 361.9181, which corresponds to the calculated value of 361.9175 for [C₁₅H₁₀Br₂N + H]⁺. acs.org The presence of bromine atoms is often evident from the characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in molecular ion peaks (M⁺, M⁺+2, M⁺+4, etc.) that are separated by two mass units. For instance, 6,8-dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one showed a molecular ion peak at m/z 410, corresponding to [C₁₆H₁₂NO₂⁷⁹Br⁸¹Br]⁺. mdpi.com

The following table provides mass spectrometry data for several this compound derivatives:

CompoundIonization Methodm/z (Observed)m/z (Calculated)Formula
3,8-Dibromo-4-phenylquinoline ESI-TOF361.9181361.9175[C₁₅H₁₀⁷⁹Br₂N + H]⁺
3,7-Dibromo-8-methyl-4-phenylquinoline ESI-TOF375.9318375.9331[C₁₆H₁₂⁷⁹Br₂N + H]⁺
6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one ES407.9236407.9235[C₁₆H₁₂NO₂⁷⁹Br₂ + H]⁺
N-phenyl 6, 8-dibromo-7-hydroxy-1-azacoumarin-3-carboxamide MS436436C₁₆H₁₀N₂Br₂O₃

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X-ray Crystallography for Solid-State Structure Determination

This section would analyze the three-dimensional arrangement of atoms and molecules in the crystalline solid state of a this compound derivative.

Conformational Analysis in Solid StateFor derivatives with flexible substituents, X-ray crystallography would reveal the preferred conformation in the solid state. This would include the measurement of relevant torsion angles to describe the spatial orientation of the substituent relative to the quinoline core. For the rigid 6,8-dibromoquinoline (B11842131), key torsion angles defining the position of the bromine atoms relative to the ring are reported as close to 180°, indicating they lie in the plane of the ring system.csic.es

Without specific experimental data for this compound or its derivatives, the detailed and accurate generation of the requested content is not feasible at this time.

Computational and Theoretical Studies on 2,7 Dibromoquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently employed to investigate quinoline (B57606) derivatives, including 2,7-dibromoquinoline and its analogs, to elucidate their fundamental properties. researchgate.nettandfonline.comekb.eg

A critical first step in computational analysis is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For quinoline derivatives, this is often performed using DFT methods, such as the B3LYP functional, paired with a basis set like 6-31G* or higher. vulcanchem.comresearchgate.netcapes.gov.br These calculations yield the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For instance, studies on related halogenated quinolines confirm the planarity of the quinoline ring system, which is stabilized by π-π stacking interactions in the solid state. vulcanchem.com The optimization process for derivatives of this compound starts with defining initial geometric parameters, which are then refined to compute the final optimized structure. rsc.org This optimized geometry is the foundation for all subsequent electronic property calculations.

Table 1: Representative Theoretical Data for Halogenated Quinolines Note: Data presented is for analogous compounds as specific optimized geometry for this compound was not available in the searched literature. This table is illustrative of typical DFT outputs.

Computational MethodParameterCalculated ValueCompound Type
B3LYP/6-31GC-Br Bond Length~1.90 ÅBromo-substituted aromatics
B3LYP/6-31GC-N-C Angle~117°Quinoline Ring
B3LYP/6-31G*Dihedral Angle (Ring)~0°Planar aromatic system

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. acs.org

DFT calculations are used to determine these orbital energies. For example, calculations on a related compound, 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile, using the B3LYP/6-31G* method, predicted a HOMO-LUMO gap of 4.1 eV, suggesting moderate stability. vulcanchem.com In another study on quinoline derivatives, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecules. researchgate.net A smaller energy gap generally implies higher reactivity. These calculations are essential for designing molecules with specific electronic properties, such as those used in organic electronics. researchgate.net

Table 2: Calculated Electronic Properties for a Dibromo-Substituted Quinoline Analog

ParameterEnergy (eV)
HOMO-6.8
LUMO-2.7
Energy Gap (ΔE)4.1

Source: Data derived from DFT calculations on 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile. vulcanchem.com

DFT calculations can also predict the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard. They visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For halogenated quinolines, DFT calculations reveal high electron density at specific locations, such as nitrile and ketone groups on substituted analogs, making them reactive toward electrophiles. vulcanchem.com Furthermore, local atomic reactivity indices, derived from DFT, can be correlated with biological activity, providing a theoretical basis for understanding drug-receptor interactions. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

Molecular Mechanics and Semi-Empirical Methods

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for initial, broad-based screening. In these cases, Molecular Mechanics (MM) and semi-empirical methods offer faster alternatives.

Molecular mechanics uses classical physics principles and force fields (like AMBER or GAFF) to estimate the potential energy of a molecular structure. acs.org These methods are particularly useful for generating plausible initial geometries of complex molecules before subjecting them to more rigorous DFT optimization. rsc.org Semi-empirical methods, which incorporate some experimental parameters into quantum mechanical calculations, also serve as an efficient intermediate step for geometry prediction. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This allows researchers to observe conformational changes, solvent interactions, and binding processes.

For quinoline derivatives, MD simulations are often used to study their interaction with biological targets, such as enzymes or proteins. acs.orgnih.gov These simulations, typically employing force fields like AMBER, can reveal the stability of a ligand-protein complex, identify key hydrogen bonding interactions, and calculate binding free energies. acs.orgacs.orgnih.gov For example, MD simulations have been used to assess the stability of halogenated quinoline derivatives within the binding sites of enzymes implicated in neurodegenerative diseases, providing insights that guide the design of more potent inhibitors. acs.orgfigshare.com The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories helps to understand the conformational stability of the molecule and its complex with a target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which can be derived from computational methods like DFT, to predict the activity of new, untested compounds.

For bromo-substituted and other quinoline derivatives, QSAR models have been developed to predict their anticancer and antimicrobial activities. nih.govresearchgate.net Descriptors can include electronic parameters (like total energy), topological indices, and steric factors. nih.gov For instance, a 3D-QSAR study on quinoline derivatives identified that electrostatic and hydrophobic interactions were crucial for improving inhibitory activity against specific biological targets. scielo.org.mx These models serve as powerful tools in medicinal chemistry for the rational design of new drug candidates, helping to prioritize which derivatives to synthesize and test. biointerfaceresearch.commdpi.com

Mechanistic Studies of Reactions via Computational Methods

Computational and theoretical studies on this compound systems have provided valuable insights into the mechanistic aspects of their reactions, particularly concerning the regioselectivity of palladium-catalyzed cross-coupling reactions. While detailed mechanistic investigations specifically for this compound are not extensively documented in dedicated studies, broader computational analyses of halo-quinolines offer a foundational understanding of their reactivity.

A central focus of these theoretical investigations has been the rationalization of regioselectivity in the functionalization of dihaloquinolines. For many dibromoquinoline isomers, particularly those with both bromine atoms on the carbocyclic (benzo) ring, a notable lack of selectivity is often observed in reactions like the Suzuki-Miyaura cross-coupling. researchgate.netmdpi.com Computational methods, primarily employing Density Functional Theory (DFT), have been used to elucidate the underlying electronic factors governing this behavior.

Research on various dihaloheterocycles has established a correlation between the C-X (where X is a halogen) bond dissociation energies (BDEs) and the regioselectivity of palladium-catalyzed cross-coupling reactions. mdpi.com The oxidative addition of the palladium catalyst to the C-X bond is a critical step in the catalytic cycle, and its facility is directly related to the strength of this bond.

Computational studies at the B3LYP and G3B3 levels of theory have revealed that for quinolines bearing identical halogen atoms on the fused benzo ring, the C-Br bond strengths at different positions are comparable. researchgate.netmdpi.commdpi.com This similarity in BDEs provides a rationale for the experimental observation of poor regioselectivity in the cross-coupling reactions of substrates like 5,7-dibromoquinoline (B1595614) and 6,8-dibromoquinoline (B11842131), where mixtures of mono- and di-substituted products are often formed. researchgate.netmdpi.com

Further computational work has been performed on the photophysical properties of related compounds. For instance, semi-empirical calculations on 8-benzyloxy-5,7-dibromoquinoline have shown that its lowest singlet excited state (S1) is a π–σ* state, where the Lowest Unoccupied Molecular Orbital (LUMO) is a σ* orbital localized at the C-Br bonds. mdpi.com This type of electronic structure is relevant for understanding potential photochemical reaction pathways.

Advanced Materials Applications of 2,7 Dibromoquinoline Derivatives

Organic Electronics and Optoelectronic Devices

Derivatives of 2,7-dibromoquinoline are significant building blocks in the field of organic electronics and optoelectronics. The inherent electron-transporting capability and high thermal and chemical stability of the quinoline (B57606) nucleus make it a desirable component in various devices. mdpi.com The electron-deficient character of the quinoline core makes these compounds promising candidates for organic semiconductors and organic light-emitting diodes (OLEDs). mdpi.comvulcanchem.com Functionalization through the reactive bromine sites allows for the tuning of optoelectronic properties, enabling the creation of materials for specific applications. vulcanchem.com Quinoline-based compounds are noted for their role in technologies such as OLEDs and solar cells due to their stability and electron-transporting features. mdpi.com

The rigid, aromatic structure of the quinoline system serves as an excellent scaffold for creating fluorescent molecules. Derivatives of dibromoquinoline have been investigated as precursors for fluorescent dyes and probes. For instance, 8-benzyloxy-5,7-dibromoquinoline has been used as a starting material to synthesize 5,7-pi-extended 8-benzyloxyquinolines. researchgate.net These resulting compounds, such as 5,7-diphenyl-, 5,7-bis(biphenyl-4-yl)-, and 5,7-bis(4-dibenzothiophenyl)-8-benzyloxyquinoline, were studied as fluorescent pH-probes in nonaqueous solutions. researchgate.net The substitution pattern on the quinoline ring significantly influences the fluorescence quantum yield and lifetime, allowing for the rational design of sensors. researchgate.net

Precursor CompoundDerivativeApplication
8-Benzyloxy-5,7-dibromoquinoline5,7-Diphenyl-8-benzyloxyquinolineFluorescent pH-probe
8-Benzyloxy-5,7-dibromoquinoline5,7-Bis(biphenyl-4-yl)-8-benzyloxyquinolineFluorescent pH-probe
8-Benzyloxy-5,7-dibromoquinoline5,7-Bis(4-dibenzothiophenyl)-8-benzyloxyquinolineFluorescent pH-probe

Table 1: Dibromoquinoline derivatives used in fluorescent probes. researchgate.net

The quinoline moiety is a valuable component in polymer chemistry, prized for its mechanical properties. core.ac.uk Dibromoquinolines serve as key monomers for synthesizing polymers and dendrimers with unique electronic and photonic functions. Diblock and triblock copolymers that incorporate polyquinoline blocks can self-assemble into various nano- and meso-structures. core.ac.uk

A notable application involves the synthesis of luminescent organoboron complexes. Starting from 8-benzyloxy-5,7-dibromoquinoline, Suzuki-type cross-coupling reactions with various boronic acids yield substituted quinolinolates. acs.org These are then converted into organoboron quinolinolates that feature extended conjugated chromophores, which are of interest for their electroluminescent properties. acs.org

The electron-deficient nature of the quinoline core makes its derivatives suitable for use as organic semiconductors. vulcanchem.com An oligomer synthesized from 5,7-dibromo-8-oxyoctyl-quinoline and 9,9-dioctyl-2,7-dibromofluorene (B31703) demonstrated semiconductor properties. scielo.br This material, a faint yellow solid soluble in common organic solvents, was found to have an oligomeric structure. scielo.br The investigation of its photophysical behavior in both solution and thin-film form revealed its potential for electronic applications. The material exhibited maximum absorption bands at 314 nm and 245 nm in solution, with a high fluorescence quantum yield of 82% and a maximum emission at 419 nm. scielo.br The optical band gap for the thin film was determined to be 3.10 eV. scielo.br

PropertyValue
Starting Materials5,7-dibromo-8-oxyoctyl-quinoline, 9,9-dioctyl-2,7-dibromofluorene
Molar Mass (Mw)2780 g mol⁻¹
Polydispersity1.89
Absorption Maxima (in CHCl₃)245 nm, 314 nm
Emission Maximum (in CHCl₃)419 nm
Fluorescence Quantum Yield82%
Optical Band Gap (Thin Film)3.10 eV

Table 2: Properties of a semiconductor oligomer based on a dibromoquinoline derivative. scielo.br

Recent research has highlighted the potential of this compound derivatives in data storage applications, specifically in Write-Once-Read-Many (WORM) memory devices. A series of molecules with a Donor-Acceptor-Donor (D-A-D) architecture were synthesized using a dibromoquinoline as the central acceptor (A) core, flanked by triarylamine donors (D). rsc.orgresearchgate.net These molecules were synthesized via a Sonogashira coupling reaction between the dibromoquinoline precursor and corresponding triarylamine acetylene (B1199291) derivatives. rsc.org The resulting materials exhibit electrical bistability, a key requirement for memory applications, and the devices fabricated from them showed good retention times under constant stress. rsc.org

Semiconductors

Ligands in Catalysis

Dibromoquinolines are crucial precursors for synthesizing complex ligands used in transition-metal catalysis. The bromine atoms at the 2 and 7 positions can be selectively substituted to introduce coordinating groups, leading to the formation of tridentate or bidentate ligands. These ligands are instrumental in a variety of catalytic processes, including olefin polymerization and carbon dioxide reduction. nih.govacs.orggoogle.com For example, 2,8-dibromoquinoline (B1372101) has been used to prepare bis(o-hydroxyphenyl)quinolines, which serve as ligand precursors for Group 4 metal complexes active in ethylene (B1197577) polymerization catalysis. acs.org

A significant application of dibromoquinoline derivatives is in the synthesis of pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. Specifically, 2,8-dibromoquinoline has been utilized as a starting material for a rigid, redox-active NNP-type pincer ligand. nih.govfrontiersin.orgnih.gov The synthesis involves a Stille coupling of 2,8-dibromoquinoline with 2-(tributylstannyl)pyridine, followed by a palladium-catalyzed cross-coupling with diphenylphosphine (B32561) (HPPh₂). nih.govfrontiersin.orgnih.gov The resulting ligand, 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline, forms complexes with first-row transition metals like cobalt. nih.govfrontiersin.org These cobalt complexes have demonstrated notable activity in the electrocatalytic reduction of CO₂ to CO. nih.govnih.gov

PrecursorLigand TypeMetal ComplexCatalytic Application
2,8-DibromoquinolineNNP-type PincerCobalt ComplexElectrocatalytic CO₂ Reduction
2,8-DibromoquinolineBis(o-hydroxyphenyl)quinolineGroup 4 (Ti, Zr, Hf)Ethylene Polymerization

Table 3: Catalytic applications of ligands derived from dibromoquinolines. nih.govacs.orgfrontiersin.orgnih.gov

Coordination Chemistry with Transition Metals

While comprehensive studies on the coordination chemistry of this compound itself are not extensively detailed in available literature, the behavior of closely related dibromoquinoline isomers provides significant insight into the potential of this class of compounds as ligands for transition metals. The nitrogen atom of the quinoline ring and potential chelating groups introduced through substitution of the bromine atoms can act as donor sites, forming stable complexes with various metal ions. openstax.org

Research on 2,8-dibromoquinoline, for example, has shown that it is a valuable precursor for synthesizing multidentate "pincer" ligands. Through sequential cross-coupling reactions, 2,8-dibromoquinoline can be transformed into NNP-type pincer ligands, such as 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline. nih.gov These ligands readily form bis-chelated complexes with a range of first-row transition metals. nih.govresearchgate.net The resulting complexes have been characterized by methods including NMR, high-resolution mass spectrometry, and elemental analysis. nih.gov

The coordination of these ligands to metals like iron, cobalt, nickel, and zinc has been systematically explored. nih.govfrontiersin.org In these complexes, the ligand typically coordinates to the metal center in a tridentate fashion, involving the nitrogen atoms of the quinoline and pyridine (B92270) rings and the phosphorus atom of the phosphine (B1218219) group. nih.gov This coordination geometry is crucial for the subsequent application of these complexes in areas like catalysis. nih.govresearchgate.net

Table 1: Examples of Transition Metal Complexes Derived from 2,8-Dibromoquinoline Precursors Data sourced from Talukdar et al., 2019. nih.gov

Complex Metal Ligand Precursor Yield (%) Characterization Notes
FeL₂₂ Iron (Fe) 2,8-dibromoquinoline 90 Bis-chelated complex, purified by crystallization.
CoL₂₂ Cobalt (Co) 2,8-dibromoquinoline 92 Prepared from Co(CH₃CN)₂(OTf)₂ and ligand L.
NiL₂₂ Nickel (Ni) 2,8-dibromoquinoline 86 Purified by recrystallization from hot methanol.
ZnL₂₂ Zinc (Zn) 2,8-dibromoquinoline 89 Obtained as a light green powder.

L = 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline

Application in Ethylene Polymerization Catalysis

The development of single-site catalysts for olefin polymerization is a major focus in materials science, and ligands derived from substituted quinolines have emerged as promising candidates. Although direct applications of this compound in this field are not prominently documented, studies on the 2,8-dibromoquinoline isomer demonstrate the potential of these systems.

A series of bis(o-hydroxyphenyl)quinolines, synthesized starting from 2,8-dibromoquinoline, have been used as ligand precursors for Group 4 metals like Zirconium (Zr) and Hafnium (Hf). acs.orgresearchgate.net When these ligands react with metal alkyls such as tetrabenzyl zirconium (ZrBn₄), they form complexes that, upon activation, become highly active catalysts for ethylene polymerization. acs.org

These catalytic systems, typically activated with cocatalysts like methylaluminoxane (B55162) (MAO) and supported on materials like silica, can produce polyethylene (B3416737) with very high molecular weights. acs.org For instance, a patent describes catalysts based on 2-aryl-8-anilinoquinoline ligands, which are prepared from 2,8-dibromoquinoline via Suzuki and Buchwald-Hartwig amination reactions. google.com When complexed with zirconium and activated, these catalysts efficiently polymerize ethylene, often in combination with α-olefins like 1-butene, to yield high-molecular-weight copolymers. google.com One such catalyst demonstrated an activity of 4824 kg of polymer per mole of Zr per hour. google.com

Table 2: Ethylene Polymerization Performance using Catalysts Derived from 2,8-Dibromoquinoline Data sourced from Nifant'ev et al., 2013 acs.org and a related patent. google.com

Ligand Precursor Metal Cocatalyst/Support Activity Polymer Characteristics
Bis(o-hydroxyphenyl)quinoline Zr, Hf MAO / Borate / Silica Active polymerization catalysts High molecular weight polyethylene copolymers
2-(1-Naphthyl)-8-(2,6-diisopropylanilino)quinoline Zr MAO 4824 kg/mol Zr/h High molecular weight ethylene/butene copolymer

Other Material Science Applications

Beyond coordination chemistry and catalysis, derivatives of dibromoquinolines are valuable in other areas of materials science, particularly in organic electronics and biomedical materials. The quinoline moiety is an electron-deficient system, making its derivatives suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. vulcanchem.comresearchgate.net

Research has shown that 5,7-dibromo-8-hydroxyquinoline exhibits significant fluorescence and has been successfully used as the light-emitting layer in an OLED device. researchgate.net The device produced using this material had an illumination spectrum in the ultraviolet region, demonstrating the potential of dibromoquinoline derivatives as alternatives to more common and expensive fluorescent polymers. researchgate.net The fluorescence of these compounds is often sensitive to their environment, such as pH, which has led to the investigation of 8-benzyloxy-5,7-dibromoquinoline derivatives as potential fluorescent pH probes. researchgate.net Furthermore, derivatives like 5,7-dibromoquinoline-8-ol embedded in benzophenone (B1666685) have been utilized for solid-phase extraction of metal ions, indicating their utility in sensor and separation technologies. a2bchem.com

In the realm of biomedical materials, a dibromoquinoline compound was identified as having broad-spectrum antifungal activity against pathogenic species of Candida, Cryptococcus, and Aspergillus. nih.gov This compound appears to target metal ion homeostasis in the fungal cells, presenting a unique mechanism of action that could be exploited in the development of new antifungal materials or coatings. nih.gov

The synthesis of polyquinolines represents another important materials application. These polymers are known for their high thermal stability and interesting optoelectronic properties. researchgate.netdergipark.org.tr While various isomers are used, the fundamental chemistry often involves the coupling of dihaloquinoline monomers, a role for which this compound is structurally suited. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of dibromoquinolines, including the 2,7-isomer, has traditionally presented challenges, often involving complex and low-yielding methods that hinder their broader application. researchgate.nettubitak.gov.tr Consequently, a significant area of future research is the development of more efficient, selective, and robust synthetic routes.

Emerging methodologies also include:

Iodine-mediated oxidative aromatization , which provides a high-yield pathway to convert dihydroquinolinone precursors into functionalized quinolines. mdpi.com

The use of mixed lithium-magnesium reagents , which enables regioselective functionalization through halogen-metal exchange, particularly at positions that are otherwise difficult to access. worktribe.com

Continuous flow synthesis , a technology that offers superior control over reaction parameters and facilitates scalable production of quinoline (B57606) derivatives. worktribe.com

These advanced methods aim to overcome the limitations of classical condensation reactions like the Skraup or Doebner-von Miller syntheses, providing access to a wider diversity of substituted quinolines with greater ease and efficiency. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages
Palladium-Catalyzed Cross-Coupling Employs catalysts like Pd(PPh₃)₄ for reactions such as Suzuki-Miyaura. mdpi.comresearchgate.netHigh efficiency, enables C-C bond formation, allows for diverse substitutions.
One-Pot Double Couplings Sequential, regioselective couplings on the dibromo-scaffold in a single reaction vessel. nih.govsci-hub.seIncreased convergency, reduced purification steps, improved atom economy.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than a batch. worktribe.comEnhanced safety, scalability, and precise control over reaction conditions.
Halogen-Metal Exchange Utilizes organometallic reagents (e.g., i-PrMgCl•LiCl) for selective functionalization. worktribe.comHigh regioselectivity, access to unique substitution patterns.

Exploration of New Functional Materials

The unique electronic and structural properties of the 2,7-dibromoquinoline core make it an attractive precursor for a new generation of functional materials. The presence of two reactive bromine sites allows for extensive π-conjugation through cross-coupling reactions, leading to materials with tailored optical and electronic properties. researchgate.netmdpi.com

An important research avenue is the development of novel fluorophores and phosphorescent materials . By coupling this compound with various aromatic and heteroaromatic groups, researchers can create compounds with strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.netmdpi.com For instance, incorporating this compound into a gel matrix has been shown to produce phosphorescent materials. nih.gov

Further areas of exploration include:

Nonlinear Optical (NLO) Materials : The extended π-systems that can be constructed from the quinoline scaffold are crucial for developing materials with NLO properties for applications in photonics and telecommunications. researchgate.net

Semiconducting Polymers : Polymerization of functionalized dibromoquinoline derivatives could lead to new semiconducting materials for use in organic electronics.

Smart Materials : The encapsulation of 5,7-dibromoquinoline (B1595614) derivatives in nanomicelles has been shown to improve their physicochemical properties, suggesting a pathway for creating stimuli-responsive drug delivery systems or advanced coatings. uni-halle.de

Material TypePotential ApplicationKey Feature Derived from Dibromoquinoline
Fluorophores/Phosphors OLEDs, Bio-imaging, SensorsTunable emission properties via cross-coupling. researchgate.netmdpi.com
Nonlinear Optical (NLO) Materials Photonics, Optical SwitchingExtended π-conjugation. researchgate.net
Functional Gels Drug Delivery, 3D PrintingServes as a core for luminescent gelators. nih.gov
Nanomicelle Formulations Targeted TherapyImproved solubility and cell penetration. uni-halle.de

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The versatility of this compound places it at the nexus of organic chemistry, medicinal chemistry, and materials science. researchgate.net Interdisciplinary research is unlocking its potential in fields far beyond traditional chemical synthesis. A major focus is the design and synthesis of novel bioactive compounds. The quinoline ring is a "privileged scaffold" found in numerous pharmaceuticals, and derivatives of dibromoquinoline are being investigated for a range of therapeutic activities. researchgate.net

Recent studies have identified dibromoquinoline derivatives with potent antifungal activity , functioning by disrupting metal ion homeostasis in pathogenic fungi. acs.org This represents a novel mechanism of action that could help combat drug-resistant infections. acs.org Other research has demonstrated the antiproliferative effects of 5,7-dibromoquinoline derivatives against breast cancer cells, highlighting their potential in oncology. uni-halle.de The ability to systematically modify the dibromoquinoline core allows for the establishment of structure-activity relationships to optimize therapeutic efficacy.

The synergy between synthetic chemistry and materials science is also evident in the development of advanced catalyst systems. Quinoline-based structures can be used to create supports for metal catalysts used in industrial processes, including green technologies like hydrogen production. dokumen.pub

Sustainable and Scalable Synthesis of Dibromoquinoline Derivatives

As the applications for dibromoquinoline derivatives expand, the need for sustainable and scalable synthetic methods becomes paramount. Many traditional syntheses for quinolines are energy-intensive, use hazardous reagents like nitrobenzene, and are not suitable for large-scale production. researchgate.nettubitak.gov.tr

Future research will prioritize the development of "green" synthetic routes that align with the principles of sustainable chemistry. This includes:

Catalyst Development : Designing highly efficient and recyclable catalysts, such as heteropolyacid-supported systems, can reduce waste and energy consumption.

Atom Economy : Employing reaction pathways like one-pot tandem reactions that maximize the incorporation of starting materials into the final product. worktribe.com

Safer Reagents and Solvents : Replacing toxic chemicals with more environmentally benign alternatives. For example, modern Skraup-type syntheses are being developed that avoid highly toxic oxidants.

Process Intensification : The adoption of technologies like continuous flow processing not only allows for better scalability but also improves safety and resource efficiency compared to traditional batch manufacturing. worktribe.com

The ultimate goal is to establish manufacturing processes that are not only economically viable but also environmentally responsible, ensuring that the promising applications of this compound and its derivatives can be realized on an industrial scale.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dibromoquinoline, and how can its purity be validated?

  • Methodological Answer : A common approach involves dehydrogenation of tetrahydroquinoline precursors using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous benzene under argon. Post-synthesis, purification via silica gel chromatography (EtOAc/hexane) and recrystallization ensures purity. Characterization requires X-ray crystallography to confirm planar geometry and bromine positions, complemented by NMR (¹H/¹³C) and mass spectrometry for molecular validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray diffraction (XRD) : Resolves crystal packing (e.g., π–π stacking at 3.634 Å) and bond angles (e.g., Br–C–C–Br torsion angles near 180°) .
  • NMR spectroscopy : ¹H NMR identifies aromatic proton environments, while ¹³C NMR confirms carbon framework integrity.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 286.95 g/mol for C₉H₅Br₂N) and fragmentation patterns .

Q. How does the bromine substitution pattern influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The para bromine positions (C2 and C7) enable selective oxidative addition in palladium-catalyzed reactions. For tandem Mizoroki–Heck/direct arylation, the less sterically hindered C2-Br reacts first, followed by C7-Br. Reaction monitoring via ¹H NMR and kinetic studies (e.g., half-life analysis) can optimize sequential functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antifungal assays (e.g., variable growth inhibition across yeast strains) may arise from genetic factors (e.g., cox17Δ mutants altering metal ion homeostasis) or assay conditions (e.g., media composition). Validate findings by:

  • Replicating assays under controlled variables (pH, temperature).
  • Using isogenic mutant strains (e.g., ssa1Δ vs. wild-type) to isolate target pathways .

Q. What strategies optimize reaction conditions for synthesizing this compound-based heterocycles?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:

  • Catalyst screening : Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling efficiency.
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) on reaction kinetics.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Combine density functional theory (DFT) and molecular docking:

  • DFT : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Docking simulations : Screen derivatives against target proteins (e.g., fungal CYP51) to prioritize synthesis. Validate predictions with in vitro IC₅₀ assays .

Q. What experimental controls are essential when studying metal ion homeostasis disruption by this compound?

  • Methodological Answer : Include:

  • Positive controls : Known metal chelators (e.g., EDTA) to benchmark ion depletion effects.
  • Genetic controls : Use metal homeostasis gene knockouts (e.g., aft2Δ in yeast) to confirm target specificity.
  • ICP-MS : Quantify intracellular metal ions (Fe²⁺, Cu²⁺) post-treatment to correlate bioactivity with ion depletion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.